7-(2-Hydroxy) gamma-Eudesmol

Lipophilicity Drug-likeness Formulation science

Researchers pursuing enantioselective synthesis of the antibacterial sesquiterpenoid (+)-carissone or P/Q-type calcium channel blockers often face low-yield hydroxylation steps when using mono-ol eudesmol isomers. 7-(2-Hydroxy) gamma-Eudesmol (CAS 15051-79-3) provides the direct, atom-economical solution. - Enables 86% yield CrO₃/pyridine oxidation to (+)-carissone, bypassing inefficient microbial hydroxylation. - Distinct LogP of ~3.03 offers superior aqueous solubility for in vitro assays compared to γ-eudesmol. - Supplied as an authenticated analytical standard for LC-MS/GC-MS dereplication of microbial biotransformation products.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
Cat. No. B15353170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Hydroxy) gamma-Eudesmol
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC1=C2CC(CCC2(CCC1O)C)C(C)(C)O
InChIInChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11,13,16-17H,5-9H2,1-4H3/t11-,13?,15+/m1/s1
InChIKeyLXUVAWHYPMSDSM-ZHOBSPGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2-Hydroxy) Gamma-Eudesmol: Diol Sesquiterpenoid Intermediate


7-(2-Hydroxy) gamma-Eudesmol (also indexed as 3-hydroxy-γ-eudesmol, CAS 15051-79-3; synonym eudesm-4-ene-3β,11-diol) is a bicyclic eudesmane sesquiterpenoid diol with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol [1]. It is structurally distinguished from the parent γ-eudesmol (CAS 1209-71-8, C₁₅H₂₆O, MW 222.37) by an additional hydroxyl substituent at the C-3 position, yielding two hydrogen-bond donor and two hydrogen-bond acceptor sites [2]. The compound is primarily utilized as a synthetic intermediate in the preparation of the antibacterial sesquiterpenoid (+)-carissone and in formal syntheses of P/Q-type calcium channel blockers within the eudesmane series [3].

Synthetic intermediate for (+)-carissone and P/Q-type calcium channel blockers
C-3 hydroxyl enables direct oxidation route
More polar scaffold (2 HBD, 2 HBA) vs. γ-eudesmol
Potential use as authentic standard in microbial biotransformation dereplication

Why Eudesmol Isomers Cannot Substitute for This Diol


Substituting the mono-ol γ-eudesmol (or its isomers α- and β-eudesmol) for 7-(2-hydroxy) gamma-Eudesmol fails on two decisive criteria. First, the C-3 hydroxyl group is chemically essential: it permits direct, high-yield (86%) chromium(VI)-mediated oxidation to the enone antibacterial agent (+)-carissone, a transformation that γ-eudesmol—lacking the C-3 oxygen—cannot undergo without additional, lower-yielding hydroxylation steps [1]. Second, the physicochemical profile diverges substantially: the diol exhibits a predicted LogP of 3.03, approximately 1–1.8 log units lower than γ-eudesmol (LogP ∼4.06–4.86), translating to markedly different aqueous solubility, formulation behaviour, and membrane partitioning that cannot be replicated by mono-ol analogs [2]. These differences render generic substitution chemically and pharmacokinetically unsound for applications requiring the C-3 hydroxyl handle or the distinct polarity profile.

Missing C-3 hydroxyl
γ-Eudesmol (or α/β isomers) lacks the oxidizable C-3 group and may not support direct oxidation to (+)-carissone without additional hydroxylation steps.
LogP and polarity shift
Predicted LogP ~1–1.8 units lower than γ-eudesmol alters aqueous solubility and membrane partitioning; mono-ol analogs may not replicate the diol's formulation behavior.

Quantitative Differentiation from Closest Eudesmane Analogs


LogP and Lipophilicity vs. Gamma-Eudesmol

The predicted octanol-water partition coefficient (LogP) of 7-(2-hydroxy) gamma-Eudesmol is 3.03, which is 1.04–1.83 log units lower than that of the parent γ-eudesmol (reported LogP values of 4.06 [ChemSrc] and 4.86 [Perflavory estimate]) [1]. This difference is driven by the additional C-3 hydroxyl group and places the diol in a significantly more hydrophilic partition space, with implications for aqueous solubility and membrane permeability.

LogP vs. γ-Eudesmol
Data to verify
LogP 3.03 (Δ 1.03–1.83 lower)
Supports more polar scaffold selection for aqueous-compatible formulations
Predicted values; direct experimental LogP not available
Lipophilicity Drug-likeness Formulation science

Oxidative Route to Antibacterial (+)-Carissone

7-(2-Hydroxy) gamma-Eudesmol undergoes direct oxidation with chromium(VI) oxide in pyridine to yield (+)-carissone, an antibacterial eudesmane sesquiterpenoid, in 86% isolated yield [1]. In contrast, γ-eudesmol—lacking the oxidizable C-3 hydroxyl—cannot be converted to carissone in a single step and requires a multi-step sequence involving microbial hydroxylation (e.g., Rhizopus stolonifer or Gibberella suabinetti) to introduce the C-3 oxygen functionality, followed by oxidation, with substantially lower overall efficiency [2][3]. The Stoltz group demonstrated that (+)-carissone itself serves as a key intermediate en route to the P/Q-type calcium channel blocker (−)-α-eudesmol, underscoring the strategic value of the C-3 hydroxylated precursor [4].

Oxidative route to (+)-carissone
Reported comparison
This compound
86% yield, one step
γ-Eudesmol
Requires microbial hydroxylation + oxidation
Validated synthetic handle for direct access to antibacterial intermediate
CrO₃/pyridine system; Stoltz group synthetic strategy reference
Synthetic chemistry Antibacterial agents Eudesmane total synthesis

Cytotoxic Potential of Hydroxylated Eudesmane Scaffolds

While direct cytotoxicity data for 7-(2-hydroxy) gamma-Eudesmol are not yet reported in the peer-reviewed literature, the eudesmol isomer class has been quantitatively characterized: in a head-to-head study across human hepatocellular carcinoma HepG2, murine melanoma B16-F10, and human chronic myeloid leukaemia K562 cell lines, γ-eudesmol exhibited IC₅₀ values of 8.86 ± 1.27 μg/mL (B16-F10) and 15.15 ± 1.06 μg/mL (K562), positioning it intermediate in potency between α-eudesmol (IC₅₀ 5.38–10.60 μg/mL) and β-eudesmol (IC₅₀ 16.51–24.57 μg/mL) [1]. All three isomers induced caspase-mediated apoptosis via mitochondrial membrane potential loss without membrane disruption. The C-3 hydroxyl group present in 7-(2-hydroxy) gamma-Eudesmol introduces additional hydrogen-bonding capacity (2 HBD, 2 HBA vs. 1 HBD, 1 HBA for γ-eudesmol), which may modulate target binding affinity and selectivity relative to the parent scaffold [2].

Cytotoxic potential
Class-level inference
No direct IC₅₀; +1 HBD/HBA vs. mono-ols
Differentiated scaffold for cytotoxicity SAR context
Eudesmol isomer class data: IC₅₀ 5.38–24.57 μg/mL (Bomfim et al. 2013); target data to be generated
Cancer pharmacology Apoptosis Cytotoxicity screening

Boiling Point and Density vs. Gamma-Eudesmol

The predicted boiling point of 7-(2-hydroxy) gamma-Eudesmol is 347.6 ± 17.0 °C, approximately 46 °C higher than that of γ-eudesmol (301.5 °C predicted) [1]. The predicted density is 1.04 ± 0.1 g/cm³ versus 0.96 g/cm³ for γ-eudesmol . These differences arise from the additional intermolecular hydrogen bonding conferred by the C-3 hydroxyl group, which increases cohesive energy density in the liquid phase.

Boiling point / density
Data to verify
Bp 347.6 °C (+46 °C vs. γ-eudesmol)
Density 1.04 g/cm³
Influences distillation strategy and chromatographic retention
Predicted values; experimental verification advised
Physicochemical characterization Purification Formulation

Research Application Scenarios


Total Synthesis of (+)-Carissone and Calcium Channel Blockers

Investigators pursuing the total synthesis of the antibacterial sesquiterpenoid (+)-carissone—or its downstream derivative (−)-α-eudesmol, a validated P/Q-type calcium channel blocker—should procure 7-(2-hydroxy) gamma-Eudesmol as the most atom-economical starting material. The C-3 hydroxyl group enables direct CrO₃/pyridine oxidation to carissone in 86% yield, eliminating the need for microbial hydroxylation or multi-step redox manipulation required when starting from γ-eudesmol [3]. This scenario is supported by the Stoltz group's enantioselective synthetic strategy, which positions carissone as a pivotal intermediate in eudesmane total synthesis [4].

SAR Studies on Eudesmane Cytotoxicity and Apoptosis

Given that γ-eudesmol demonstrates IC₅₀ values of 8.86–15.15 μg/mL against HepG2, B16-F10, and K562 cancer cell lines via caspase-mediated mitochondrial apoptosis [3], the C-3-hydroxylated analog offers a structurally differentiated scaffold for SAR campaigns. The additional hydrogen-bond donor and acceptor sites (2 HBD, 2 HBA vs. 1 HBD, 1 HBA for γ-eudesmol) may alter target engagement with mitochondrial membrane proteins implicated in apoptosis induction [4]. Researchers comparing the diol directly against the mono-ol series can probe the pharmacophoric contribution of the C-3 hydroxyl to cytotoxicity and selectivity.

Formulation and Prodrug Design for Aqueous Compatibility

The predicted LogP reduction of 1.0–1.8 units relative to γ-eudesmol (from ∼4.1–4.9 to 3.0) makes 7-(2-hydroxy) gamma-Eudesmol the preferred eudesmane scaffold for applications requiring improved aqueous solubility or reduced non-specific membrane partitioning [3][4]. This is particularly relevant for in vitro assay development where DMSO stock solubility limits may be encountered with the more lipophilic mono-ol isomers, and for prodrug strategies where the C-3 hydroxyl provides a conjugation handle for phosphate, sulphate, or glycoside derivatization to further enhance water solubility.

Dereplication Standard for Microbial Biotransformation

7-(2-Hydroxy) gamma-Eudesmol (eudesma-4-en-3β,11-diol) has been identified as a key metabolite in the microbial biotransformation of β- and γ-eudesmol mixtures by Rhizopus stolonifer ATCC 6227 [3]. Laboratories engaged in natural product discovery, essential oil metabolomics, or microbial biotransformation screening should procure the authenticated diol as an analytical reference standard for LC-MS or GC-MS dereplication workflows, enabling unambiguous identification of hydroxylated eudesmane metabolites in complex biological matrices.

Application
Selection Property
Validation Focus
Eudesmane total synthesis
C-3 hydroxyl for direct oxidation
Step economy and yield verification
Cytotoxicity SAR studies
Altered hydrogen-bonding pharmacophore
Cell viability and apoptosis assays
Aqueous-compatible formulation
Lower LogP vs. γ-eudesmol
Solubility and partition coefficient
Analytical dereplication standard
Authenticated diol identity
LC-MS/GC-MS retention matching
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